2-Amino-1,3-oxazole-4-carboxylic acid;hydrate
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Overview
Description
2-Amino-1,3-oxazole-4-carboxylic acid;hydrate is a heterocyclic compound with the molecular formula C4H4N2O3 This compound is known for its unique structure, which includes an oxazole ring, an amino group, and a carboxylic acid group
Mechanism of Action
Target of Action
This compound belongs to the class of oxazoles, which are known to interact with a variety of biological targets .
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Oxazole derivatives are known to influence various biochemical pathways, which could potentially lead to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Compounds containing the oxazole ring, such as 2-Aminooxazole, have been found to possess antimicrobial properties against various fungal and bacterial strains . The primary amine group in 2-Aminooxazole can potentially link with different molecules, making it a potential candidate for drug synthesis .
Cellular Effects
Oxazole-containing compounds have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Molecular Mechanism
The oxazole ring can show reactions like ring expansion, electrophilic substitution, etc., and also contributes aromatic character and stability to the molecule .
Metabolic Pathways
The primary amine group in 2-Aminooxazole can potentially link with different molecules, suggesting potential involvement in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amino acids with carbonyl compounds, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or methanesulfonic acid (MsOH) under reflux conditions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-oxazole-4-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or modifications to the carboxylic acid group.
Scientific Research Applications
2-Amino-1,3-oxazole-4-carboxylic acid;hydrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole: Similar in structure but with a different ring system.
2-Amino-1,3-thiazole-4-carboxylic acid: Contains a sulfur atom in the ring instead of oxygen.
2-Amino-1,3-oxazole-5-carboxylic acid: Differently substituted oxazole derivative.
Uniqueness
2-Amino-1,3-oxazole-4-carboxylic acid;hydrate is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group on the oxazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-amino-1,3-oxazole-4-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4N2O3.H2O/c2*5-4-6-2(1-9-4)3(7)8;/h2*1H,(H2,5,6)(H,7,8);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNFYYRDBNYBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)N)C(=O)O.C1=C(N=C(O1)N)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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